Methyl 7-benzyloxy-1H-indazole-3-carboxylate
Overview
Description
Methyl 7-benzyloxy-1H-indazole-3-carboxylate: is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.29 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Scientific Research Applications
Chemistry: Methyl 7-benzyloxy-1H-indazole-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of indazole derivatives. It helps in understanding the biological activity of indazole-based compounds and their potential therapeutic applications .
Medicine: Its derivatives have shown promising activity in preclinical studies .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and ligands for various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-benzyloxy-1H-indazole-3-carboxylate typically involves the following steps:
Formation of the indazole core: This can be achieved through the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group on the indazole ring.
Esterification: The carboxylic acid group on the indazole ring is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted indazole derivatives.
Mechanism of Action
The mechanism of action of Methyl 7-benzyloxy-1H-indazole-3-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Methyl 1H-indazole-3-carboxylate: This compound lacks the benzyloxy group and has different chemical properties and biological activities.
Benzyl 7-benzyloxy-1-methyl-1H-indazole-3-carboxylate: This compound has a benzyl group instead of a methyl group, leading to variations in its reactivity and applications.
Uniqueness: Methyl 7-benzyloxy-1H-indazole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its potential for use in medicinal chemistry .
Properties
IUPAC Name |
methyl 7-phenylmethoxy-2H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-16(19)15-12-8-5-9-13(14(12)17-18-15)21-10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBOLRBBENGLCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CC=C(C2=NN1)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696368 | |
Record name | Methyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-65-9 | |
Record name | Methyl 7-(benzyloxy)-2H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20696368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.